molecular formula C14H26N4O3S B2667238 N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide CAS No. 1258706-40-9

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide

Cat. No. B2667238
CAS RN: 1258706-40-9
M. Wt: 330.45
InChI Key: ABBXTEAKZYLGMA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide, also known as SMM-189, is a chemical compound that has been researched extensively for its potential therapeutic applications. This compound has been found to have a significant impact on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide involves the inhibition of the phosphodiesterase 4D enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting this enzyme, this compound increases the levels of cAMP in the brain, which has been shown to have a significant impact on various neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various neurotransmitter systems in the brain, including the dopamine and glutamate systems. Studies have also shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide is its ability to selectively target the phosphodiesterase 4D enzyme, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its relatively low bioavailability, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the investigation of the potential therapeutic applications of this compound in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could be conducted to investigate the long-term effects of this compound on the central nervous system.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide involves a multi-step process that requires the use of several reagents and catalysts. The initial step involves the reaction of 3-methanesulfonamidopiperidine with 2-bromo-N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of cesium carbonate. This reaction results in the formation of an intermediate product, which is then subjected to further reactions to yield the final product, this compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that this compound has a significant impact on the central nervous system, specifically on the neurotransmitter systems that are involved in these disorders.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(methanesulfonamido)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3S/c1-11(2)14(3,10-15)16-13(19)9-18-7-5-6-12(8-18)17-22(4,20)21/h11-12,17H,5-9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXTEAKZYLGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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